molecular formula C7H2Cl2F3NO B3038203 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 80194-72-5

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No. B3038203
Key on ui cas rn: 80194-72-5
M. Wt: 243.99 g/mol
InChI Key: SNIMEAODTKIPAR-UHFFFAOYSA-N
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Patent
US06274536B1

Procedure details

89.3 g of 3-chloro-5-trifluoromethyl-2-pyridinecarboxylic acid (Example P3) are slowly heated to reflux with 60 ml of thionyl chloride and the mixture is then stirred at that temperature for 4 hours, after which it is cooled to 25° C. and concentrated to dryness in vacuo. Twice, toluene is added and the mixture is again concentrated to dryness. 94.0 g of the desired product are obtained in the form of a yellow residue.
Quantity
89.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.S(Cl)([Cl:17])=O>>[Cl:1][C:2]1[C:3]([C:12]([Cl:17])=[O:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
89.3 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at that temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Twice, toluene is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is again concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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